molecular formula C9H11NOS B13190973 5-Ethoxy-2,3-dihydro-1,3-benzothiazole

5-Ethoxy-2,3-dihydro-1,3-benzothiazole

Cat. No.: B13190973
M. Wt: 181.26 g/mol
InChI Key: BNZSQOFKJALYHZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with an ethoxy group attached to the fifth position. It has a molecular formula of C9H11NOS and a molecular weight of 181.25 g/mol . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole derivative . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2,3-dihydro-1,3-benzothiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

5-ethoxy-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C9H11NOS/c1-2-11-7-3-4-9-8(5-7)10-6-12-9/h3-5,10H,2,6H2,1H3

InChI Key

BNZSQOFKJALYHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)SCN2

Origin of Product

United States

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